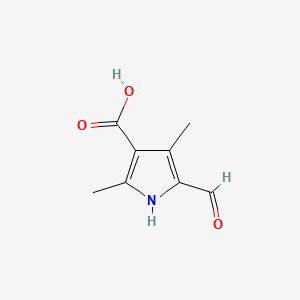
5-甲酰-2,4-二甲基-1H-吡咯-3-羧酸
概述
描述
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is an important organic intermediate used to synthesize substituted pyrrole products . It is a solid substance with a molecular weight of 167.16 . It is mainly used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is represented by the empirical formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-4-6 (3-10)9-5 (2)7 (4)8 (11)12/h3,9H,1-2H3, (H,11,12) .Chemical Reactions Analysis
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .Physical And Chemical Properties Analysis
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学研究应用
Synthesis of Sunitinib
The compound is used as an important intermediate in the synthesis of Sunitinib , a drug approved by the Food and Drug Administration (FDA) for the treatment of renal cell carcinoma (RCC), gastrointestinal stromal tumor (GIST), and other tumors resistant to imatinib . The synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid was significantly improved by using solvent-free decarboxylation instead of the traditional process in a high-boiling-point solvent .
Production of Substituted Pyrrole Products
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is an important organic intermediate used to synthesize substituted pyrrole products .
Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives
This compound is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives , which possess in vitro activity against selected cancer cell lines .
Pharmaceuticals
The compound is employed as an important raw material and intermediate used in organic synthesis , particularly in the production of pharmaceuticals .
Agrochemicals
In the field of agrochemicals, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as a key intermediate for the synthesis of various agrochemical products .
Dyestuff
The compound is also used in the production of dyestuff . Its unique chemical structure contributes to the color properties of certain dyes .
安全和危害
This compound is classified as non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
作用机制
Mode of Action
It is known that this compound is an important organic intermediate used in the synthesis of various substituted pyrrole products .
Biochemical Pathways
It is known that this compound is useful for the synthesis of 5-bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .
Action Environment
It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .
属性
IUPAC Name |
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHQDVIAISDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454191 | |
| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253870-02-9 | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253870-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in the synthesis of sunitinib malate?
A1: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid serves as a crucial building block in the synthesis of sunitinib malate. [] It undergoes a one-pot reaction with N,N-diethylethylenediamine and 5-fluoro-1,3-dihydro-indol-2-one, followed by salt formation, to yield sunitinib. []
Q2: Can you describe a more efficient synthetic route for sunitinib alkali that involves 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid?
A2: Research suggests an improved synthetic method for sunitinib alkali that utilizes 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester instead of the free acid. [] This ester is directly condensed with 5-fluoroindole-2-ketone in ethanol using piperidine as a catalyst. [] The resulting intermediate, 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, then undergoes ammonolysis with 2-(diethylamino) ethylenediamine in ethylene glycol dimethyl ether, ultimately yielding sunitinib alkali. [] This method is reported to be more efficient due to its shorter reaction process and higher yield. []
Q3: Are there any analytical techniques used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, the intermediate formed in the improved synthesis of sunitinib alkali?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate. [] This technique provides detailed information about the arrangement of atoms within the molecule, allowing researchers to verify its identity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
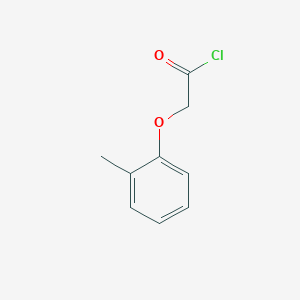

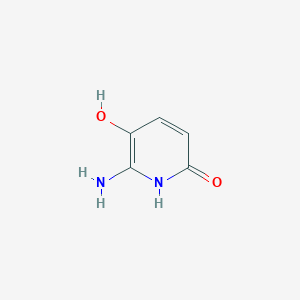
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)



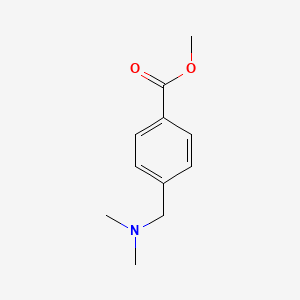
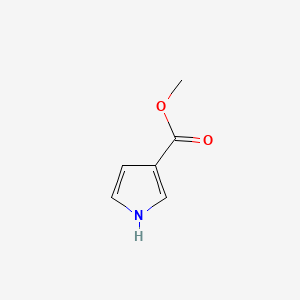

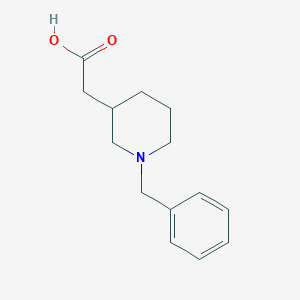
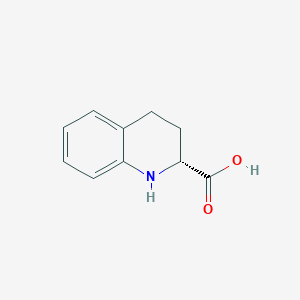
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)